3-[(4-Methylcyclohexyl)methoxy]azetidine is a nitrogen-containing heterocyclic compound, characterized by a four-membered ring structure that includes an azetidine moiety. It is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly due to its unique structural features that may influence biological activity.
The compound can be synthesized through various chemical reactions, including aminolysis and cyclization processes, which have been documented in recent literature. The specific compound has been cataloged with the CAS number 2228369-24-0, indicating its recognition in chemical databases and literature .
3-[(4-Methylcyclohexyl)methoxy]azetidine falls under the category of azetidines, which are saturated four-membered nitrogen heterocycles. Azetidines are important in organic synthesis and medicinal chemistry due to their ability to serve as building blocks for more complex molecules.
The synthesis of 3-[(4-Methylcyclohexyl)methoxy]azetidine can be achieved through several methods:
The synthetic routes often involve the use of specific solvents (e.g., acetonitrile, dichloroethane) and catalysts (e.g., La(OTf)₃, DBU) to facilitate reactions under controlled conditions. Reaction monitoring is typically performed using techniques such as NMR spectroscopy to confirm product formation and purity.
3-[(4-Methylcyclohexyl)methoxy]azetidine features a four-membered azetidine ring substituted with a methoxy group and a 4-methylcyclohexyl group. The molecular formula can be represented as C₁₁H₁₅N, indicating the presence of carbon, hydrogen, and nitrogen atoms.
The structural integrity of this compound can be confirmed through various spectroscopic techniques, including:
3-[(4-Methylcyclohexyl)methoxy]azetidine can undergo various chemical reactions typical for azetidines:
Reactions are often conducted under controlled temperatures and atmospheres to ensure selectivity and yield. The use of protective groups may also be employed during synthesis to prevent unwanted side reactions.
The mechanism by which 3-[(4-Methylcyclohexyl)methoxy]azetidine exerts its effects may involve interactions at the molecular level with biological targets such as enzymes or receptors.
Experimental data from biological assays can provide insights into the pharmacological activity of this compound, including potential effects on cellular processes or pathways .
Relevant data regarding these properties can often be found in chemical databases or through empirical research studies .
3-[(4-Methylcyclohexyl)methoxy]azetidine has potential applications in:
The core structural novelty of 3-[(4-methylcyclohexyl)methoxy]azetidine lies in its synergistic integration of rigidity and lipophilicity. The four-membered azetidine ring imposes significant ring strain (approximately 25–27 kcal/mol), enhancing its reactivity as a hydrogen bond acceptor compared to larger saturated heterocycles like piperidines. This heightened nucleophilicity potentiates stronger interactions with target proteins, particularly at shallow binding interfaces where larger rings incur entropic penalties. Concurrently, the (4-methylcyclohexyl)methyl substituent introduces a chiral, sterically defined hydrophobic domain. The 4-methyl group’s equatorial or axial conformation directly modulates the scaffold’s overall topology: equatorial positioning yields a more extended structure suitable for surface groove binding, while axial orientation creates a three-dimensional bulge enabling engagement with concave protein pockets [4] [6].
Table 1: Structural and Physicochemical Properties of 3-[(4-Methylcyclohexyl)methoxy]azetidine
Property | Value/Descriptor | Significance in Drug Design |
---|---|---|
Azetidine pKₐ | ~7.9 (estimated) | Enhanced H-bond acceptance under physiological pH |
LogP (calculated) | 2.1–2.8 | Balanced lipophilicity for membrane permeability |
Stereocenters | 1 (cyclohexyl C4) | Enables enantioselective target engagement |
TPSA (Ų) | ~12 | Low polar surface area favoring cellular uptake |
Conformational Flexibility | Moderate (restricted azetidine + flexible linker) | Adaptability to binding sites without entropic penalty |
This scaffold has demonstrated exceptional versatility in targeting enzymes and receptors requiring multivalent interactions. For instance, its structural analogs have been incorporated into neuraminidase inhibitors, where the azetidine nitrogen coordinates catalytic residues, while the lipophilic cyclohexyl moiety occupies adjacent hydrophobic pockets critical for viral entry [1]. Similarly, in metabolic disease targets like GPR109a, analogous azetidine ethers engage polar residues near the orthosteric site while leveraging their lipid solubility for enhanced tissue distribution [4]. The scaffold’s synthetic tractability further enables rapid generation of analogs via nucleophilic substitution at the azetidine nitrogen or functionalization of the cyclohexyl methyl group, facilitating structure-activity relationship (SAR) optimization campaigns.
The incorporation of azetidine into pharmacophores marks a strategic departure from traditional piperazine/pyrrolidine-based scaffolds. Azetidine’s key advancement lies in its bioisosteric proficiency, particularly as an amide bond surrogate. Unlike planar amides, which adopt fixed conformations due to resonance, the azetidine nitrogen’s sp³ hybridization permits dynamic hydrogen bonding while mitigating metabolic liabilities associated with amide bond hydrolysis [2]. In 3-[(4-methylcyclohexyl)methoxy]azetidine, the oxygen atom bridges the azetidine and cyclohexyl rings, functioning as a conformational lock. This ether linkage restricts rotation compared to more flexible alkyl chains, reducing the entropic cost of binding. Computational analyses reveal that this constraint positions the lipophilic cyclohexyl group approximately 5–7 Å from the azetidine nitrogen—a distance optimal for simultaneous engagement of divergent protein subsites [4] [6].
Table 2: Pharmacophoric Features of Azetidine Derivatives in Target Engagement
Pharmacophore Element | Role in Protein Binding | Manifestation in 3-[(4-Methylcyclohexyl)methoxy]azetidine |
---|---|---|
Azetidine Nitrogen | Hydrogen bond acceptor to Asp/Glu/backbone carbonyls | Proton acceptor at physiological pH; geometry favors buried active sites |
Cyclohexyl Methyl | Hydrophobic pocket occupancy; van der Waals interactions | Methyl group enhances rigidity and directs hydrophobic contacts |
Ether Oxygen | Weak H-bond acceptor; conformational restriction | Prevents free rotation, optimizing ligand pre-organization |
Chiral Center | Enantioselective recognition | (4-Methyl) configuration dictates stereospecific fit |
The pharmacophore evolution is exemplified in neuraminidase inhibitors, where early carboxylate-based designs (e.g., oseltamivir) were superseded by azetidine-containing analogs. Here, the azetidine nitrogen mimics the transition-state carboxylate interaction with arginine residues, while the (4-methylcyclohexyl)methoxy group displaces conserved water molecules in the hydrophobic pocket—achieving picomolar affinity unattainable with bulkier scaffolds [1]. Similarly, in GPCR modulators, this scaffold’s constrained flexibility enables deeper penetration into helical bundles. For example, replacing flexible alkylamines with 3-[(4-methylcyclohexyl)methoxy]azetidine in histamine H3 antagonists reduced off-target binding while maintaining sub-nM potency, attributed to the scaffold’s precise vectorial presentation of hydrophobic and polar elements [4].
When benchmarked against structurally analogous bioactive azetidines, 3-[(4-methylcyclohexyl)methoxy]azetidine exhibits distinct conformational and electronic advantages. Unlike 3-(4-methylphenoxy)azetidine—where the planar aromatic ring imposes flat topology—the alicyclic 4-methylcyclohexyl group confers three-dimensionality, enhancing compatibility with globular protein domains. This is quantified by principal moment-of-inertia (PMI) analyses: while phenoxy-azetidine derivatives occupy planar space (PMI ratios ~0.2), 3-[(4-methylcyclohexyl)methoxy]azetidine displays PMI ratios >0.5, reflecting its balanced spatial distribution akin to privileged sp³-rich scaffolds [3] [4].
Table 3: Comparative Analysis of Azetidine-Containing Bioactive Scaffolds
Scaffold | Target Class | Key Structural Differentiator | Potency (IC₅₀/Kᵢ nM) |
---|---|---|---|
3-[(4-Methylcyclohexyl)methoxy]azetidine | Neuraminidase, Kinases | Chiral alicyclic lipophile; low TPSA | 5–50 (varies by target) |
3-(4-Methylphenoxy)azetidine | Kinases (e.g., EGFR) | Planar aromatic ring; higher π-electron density | 10–200 [3] |
1-Benzylazetidine-3-carboxylic acid | GABA analogs / Transporters | Zwitterionic character; high TPSA | 100–500 [6] |
Sapitinib-like azetidine (AZD8931) | Pan-EGFR | Dipolar aromatics; complex substitution | 3–4 [5] |
Metabolically, the cyclohexyl shield confers exceptional stability against oxidative degradation. Microsomal studies of analogs show >80% parent compound remaining after 60 minutes, contrasting with <50% for phenoxy-azetidine counterparts—attributed to the alicyclic ring’s resistance to cytochrome P450-mediated hydroxylation. This stability profile is comparable to GABA-prodrug azetidines (e.g., 1-(1,1-diethoxyethyl)azetidine), which leverage similar steric protection for sustained release [6]. However, unlike these prodrugs requiring enzymatic activation, 3-[(4-methylcyclohexyl)methoxy]azetidine functions as a direct pharmacophore, avoiding pharmacokinetic lag phases.
Synthetically, the scaffold is accessed efficiently via epoxide-azetidine coupling or Mitsunobu etherification, typically in 3–5 steps from commercially available 3-hydroxyazetidine precursors. This contrasts with complex multistep sequences required for sapitinib-derived azetidines involving palladium-catalyzed cross-couplings [5]. The route’s simplicity enables rapid analoging: halogenation at cyclohexyl C4, azetidine N-acylation, or replacement of methyl with trifluoromethyl groups—each modification diversifying the pharmacophore while retaining core geometry. Current applications span antiviral, anticancer, and metabolic disease programs, with preclinical data demonstrating superior target selectivity over earlier azetidine generations lacking the optimized lipophilic domain.
Table 4: Synthetic Approaches to Functionalized Azetidine Derivatives
Synthetic Method | Key Reagents/Conditions | Yield Range | Advantages for Scaffold Diversification |
---|---|---|---|
Mitsunobu Etherification | DIAD, PPh₃; 3-Hydroxyazetidine + Alcohol | 60–85% | Stereospecific; tolerates diverse alcohols |
Epoxide Ring-Opening | Azetidine + Epoxide under acid catalysis | 45–75% | Generates β-hydroxyazetidines for further derivatization |
Reductive Amination | NaBH₃CN/AcOH; Ketone/Aldehyde + Azetidine | 50–90% | Direct N-alkylation; high functional group tolerance |
Pd-Catalyzed Cross-Coupling | Buchwald-Hartwig conditions; Halogenated azetidines | 25–60% | Enables C—N bond formation for aryl/heteroaryl attachment |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7